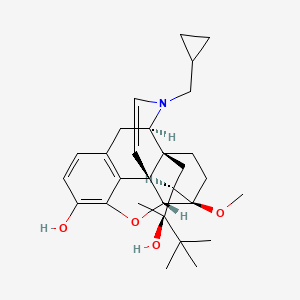

15,16-Didehydrobuprenorphine

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H39NO4 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-3,8(20),9,11-tetraen-11-ol |

InChI |

InChI=1S/C29H39NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,12-13,17,20-21,24,31-32H,6-7,10-11,14-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |

InChI Key |

IZSLIBHUFACYPA-IHFGGWKQSA-N |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25C=CN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25C=CN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 15,16 Didehydrobuprenorphine and Analogues

Precursor Chemistry and Derivatization Strategies

Thebaine is a principal alkaloid used as the starting material for the industrial production of buprenorphine and other semi-synthetic opioids like oxycodone and naltrexone. almacgroup.comgoogle.comnih.gov Unlike morphine and codeine, thebaine is not used therapeutically on its own but serves as a crucial chemical precursor. researchgate.netplos.org The commercial synthesis of buprenorphine from thebaine is a multi-step process. almacgroup.com The journey from thebaine to buprenorphine involves a key Diels-Alder reaction to form the 6,14-etheno bridge, followed by reactions such as hydrogenation and a Grignard addition. cdnsciencepub.com A significant challenge in using thebaine is the need to perform both N-demethylation and O-demethylation to introduce the required N-cyclopropylmethyl group and the phenolic hydroxyl group, respectively. almacgroup.comcdnsciencepub.com

The typical synthetic sequence begins with the reaction of thebaine with a dienophile like methyl vinyl ketone, which will be discussed in more detail in section 2.2. nih.gov Subsequent steps involve the reduction of the C7-sidechain ketone, Grignard reaction with tert-butylmagnesium chloride to introduce the bulky alcohol group, N-demethylation (often using cyanogen (B1215507) bromide in the von Braun reaction), and finally N-alkylation with cyclopropylmethyl bromide. almacgroup.comgoogle.com

Neopine, an isomer of codeine, is also a naturally occurring morphinan (B1239233) alkaloid. researchgate.net While less common as a direct precursor for buprenorphine compared to thebaine and oripavine, it serves as a starting material for various other morphinan derivatives. Its structural features, including the Δ⁸(¹⁴) double bond, allow for different chemical transformations within the morphinan scaffold.

| Precursor | Key Structural Feature | Advantage in Buprenorphine Synthesis |

| Thebaine | C-3 and C-6 Methoxy (B1213986) groups, 6,8-diene system | Readily available, well-established reaction pathways. google.comnih.gov |

| Oripavine | C-3 Hydroxyl group, C-6 Methoxy group, 6,8-diene system | Eliminates the need for a separate O-demethylation step. cdnsciencepub.comscirp.org |

| Neopine | C-3 Methoxy group, C-6 Hydroxyl group, Δ⁸(¹⁴) double bond | Used for other morphinan derivatives, provides alternative reactivity. researchgate.netnih.gov |

Advanced Synthetic Approaches to 6,14-Ethenomorphinans

The defining structural feature of buprenorphine and its analogues is the ethylene (B1197577) bridge between carbons 6 and 14. This rigid C-ring structure is constructed via a powerful and elegant chemical transformation known as the Diels-Alder reaction.

The 6,14-ethenomorphinan skeleton is generated from a [4+2] cycloaddition, or Diels-Alder reaction. semanticscholar.orgnih.gov In this reaction, the conjugated 6,8-diene system present in the C-ring of thebaine or oripavine acts as the diene component. mdpi.comnih.gov This electron-rich diene readily reacts with electron-deficient dienophiles, which are typically alkenes bearing electron-withdrawing groups. mdpi.comineosopen.org This cycloaddition creates the new etheno bridge and two new stereocenters, imparting a rigid structure to the molecule. semanticscholar.orgmdpi.com This reaction is fundamental to the synthesis of a range of potent semi-synthetic opioids, collectively known as the "Bentley compounds," which includes buprenorphine and etorphine. wikipedia.org

The Diels-Alder reaction involving thebaine is highly selective. The cycloaddition of unsymmetrical dienophiles, such as alkyl vinyl ketones, occurs in a regio- and stereoselective manner. mdpi.comnih.gov The reaction proceeds via an attack of the dienophile on the β-face (the top face as conventionally drawn) of the thebaine molecule. mdpi.com This stereoselectivity is governed by the steric hindrance presented by the rest of the morphinan skeleton.

Furthermore, the reaction exhibits high regioselectivity, exclusively yielding C-7 substituted derivatives. mdpi.comnih.gov This outcome is explained by the electronic properties of the diene system. The methoxy group at the C-6 position polarizes the diene, making the C-7 position the most nucleophilic and directing the dienophile's electrophilic carbon to bond at this site. mdpi.comnih.gov The reaction is an endo-HOMO(diene)-LUMO(dienophile) controlled process. mdpi.com The endo approach is favored due to secondary orbital overlap, a stabilizing interaction between the orbitals of the dienophile's electron-withdrawing group and the C-4 and C-5 atoms of the diene in the transition state. libretexts.org

| Selectivity Type | Outcome in Thebaine Diels-Alder | Rationale |

| Stereoselectivity | Attack occurs on the β-face of the molecule. | Steric hindrance from the morphinan framework directs the approach. mdpi.com |

| Regioselectivity | Forms C-7 substituted adducts exclusively. | The C-6 methoxy group polarizes the diene, making C-7 the most nucleophilic center. mdpi.comnih.gov |

| Endo/Exo Selectivity | The endo product is generally favored. | Stabilizing secondary orbital overlap in the transition state. libretexts.org |

A classic example of this key cycloaddition is the reaction of thebaine with the α,β-unsaturated ketone, methyl vinyl ketone. nih.govineosopen.org This reaction produces a specific Diels-Alder adduct, which is a derivative of 6,14-endo-etheno-6,7,8,14-tetrahydrothebaine. ineosopen.org This adduct, often referred to as thevinone, is a crucial intermediate that undergoes further modifications to yield potent analgesics like etorphine and buprenorphine. ineosopen.org Thebaine readily reacts with a variety of dienophiles, demonstrating the versatility of this approach in generating diverse morphinan structures. mdpi.com

| Diene | Dienophile | Resulting Adduct Type / Intermediate |

| Thebaine | Methyl vinyl ketone | Thevinone ineosopen.org |

| Thebaine | Acrylonitrile | 7α-cyano adduct mdpi.com |

| Thebaine | Acrylic esters | 7α-ester adduct mdpi.com |

| Thebaine | p-Benzoquinone | Thebaine-p-benzoquinone adduct nih.gov |

| Thebaine | Maleic anhydride (B1165640) | Thebaine-maleic anhydride adduct nih.gov |

Modifications of Ring-C in Morphinan Derivatives

The synthesis of the buprenorphine scaffold, and by extension its didehydro precursors, originates from thebaine, a natural morphinan alkaloid. almacgroup.comgoogle.complos.org Thebaine is a valuable starting material as its conjugated diene system within Ring-C is primed for specific chemical transformations. clockss.org The core of the synthesis involves a Diels-Alder reaction, a powerful method for forming cyclic compounds. clockss.orgnih.gov

In this key step, thebaine acts as the diene and reacts with a suitable dienophile. For the synthesis of buprenorphine, a common dienophile is methyl vinyl ketone. google.com This cycloaddition reaction creates the characteristic 6,14-etheno-bridged structure, fundamentally altering the C-ring of the original morphinan skeleton and establishing the core structure of the target molecule. google.comnih.gov The resulting Diels-Alder adduct undergoes a series of subsequent reactions, including a Grignard reaction with tert-butylmagnesium chloride to introduce the tert-butyl group at the C7 position.

The final step in the synthesis of the non-radioactive compound is typically a hydrogenation to reduce the C=C double bond within the newly formed bridge. nih.gov To create the precursor for radiosynthesis, 15,16-Didehydrobuprenorphine, this final reduction step is omitted. This leaves the unsaturated C15-C16 double bond intact, making it the specific target for the subsequent introduction of tritium (B154650) atoms.

Radiosynthesis of Buprenorphine from this compound

The primary application of this compound is as an immediate precursor for the synthesis of tritium-labeled buprenorphine ([³H]Buprenorphine). Radiolabeled ligands like [³H]Buprenorphine are indispensable tools in biomedical research for studying opioid receptor binding, density, and distribution. nih.gov The radiosynthesis is typically accomplished in the final step to minimize the handling of radioactive materials. researchgate.netarkat-usa.org

Catalytic Hydrogenation with Tritium Gas

The conversion of this compound to [15,16-³H]Buprenorphine is achieved through catalytic hydrogenation, where hydrogen gas is replaced with tritium gas (³H₂). mdpi.com In this reaction, the unsaturated precursor is dissolved in a suitable solvent with a heterogeneous catalyst, and the mixture is exposed to an atmosphere of tritium gas. The catalyst facilitates the addition of two tritium atoms across the C15-C16 double bond, resulting in the desired radiolabeled product with high specific activity. researchgate.netarkat-usa.org This method is highly efficient for introducing tritium into a molecule at a specific location. A similar strategy has been employed to prepare the closely related radioligand [15,16-³H]diprenorphine, highlighting the utility of this approach for labeling 6,14-ethenomorphinan derivatives. mdpi.com

Catalyst Selection and Reaction Optimization (e.g., PdO/BaSO₄ Systems)

The choice of catalyst is critical for achieving efficient and selective hydrogenation. Palladium-based catalysts are widely used for reducing double bonds in morphinan derivatives. mdpi.com Systems such as Palladium on carbon (Pd/C) and Palladium on barium sulfate (B86663) (Pd/BaSO₄) are common choices. nih.govmdpi.com Pd/BaSO₄ is often favored as it can sometimes offer higher selectivity and prevent over-reduction of other functional groups within the molecule.

Optimization of the reaction involves careful selection of the catalyst, solvent, temperature, and tritium gas pressure to maximize the radiochemical yield and specific activity of the final product. The table below illustrates typical variables considered during the optimization of such catalytic hydrogenations.

| Parameter | Variable Options | Rationale for Optimization |

| Catalyst | Pd/C, Pd/BaSO₄, Platinum oxide (PtO₂) | Affects reaction rate, selectivity, and potential for side reactions. nih.govmdpi.com |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Dioxane | Influences substrate solubility and catalyst activity. |

| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rate but may also promote side reactions or label degradation. |

| Pressure | 1-5 bar of ³H₂ gas | Affects the rate of tritium uptake and overall incorporation efficiency. |

| Reaction Time | 1-24 hours | Monitored to ensure complete reaction without significant degradation or potential loss of the label. |

This table represents general principles of hydrogenation optimization; specific conditions for this compound would be determined empirically.

Stability of Tritium Labels at Specific Positions

A crucial requirement for any radiolabeled compound is the stability of the radioisotope label under experimental and physiological conditions. researchgate.net Tritium loss can lead to inaccurate experimental results. The tritium label is most stable when attached to a carbon atom that is not susceptible to chemical or enzymatic exchange. arkat-usa.org

The tritium atoms in [15,16-³H]Buprenorphine are attached to saturated carbon atoms (sp³ hybridized) within the rigid etheno bridge. These positions are sterically shielded and are not metabolically vulnerable to oxidation or cleavage. mdpi.com Furthermore, they are not acidic and are therefore not prone to exchange with protons from water or other protic solvents. This high stability ensures that the radioactivity measured during a binding assay or imaging study accurately reflects the location and concentration of the buprenorphine molecule itself. arkat-usa.org While buprenorphine can degrade under harsh conditions like high pH or strong oxidizers, the carbon-tritium bonds at the 15 and 16 positions are chemically robust under typical physiological and storage conditions. sjf.edunih.gov

Pharmacological Investigations of 15,16 Didehydrobuprenorphine and Its Product Buprenorphine

Opioid Receptor Binding Profiles and Affinities

Buprenorphine is characterized by its interaction with multiple opioid receptor subtypes, displaying a distinct profile of high affinity and, in some cases, slow dissociation kinetics. nih.gov Its complex pharmacology arises from its varied activities at the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), delta-opioid receptor (DOR), and the opioid-like receptor 1 (OLR-1 or NOP receptor). nih.govnih.gov

Buprenorphine demonstrates a particularly high binding affinity for the mu-opioid receptor. ndafp.orgdrugbank.com This strong binding affinity means it can displace other opioids, including full agonists like morphine and methadone, from the receptor. ndafp.org This high-affinity binding, coupled with slow dissociation from the receptor, is a key feature of its mechanism of action. nih.govnih.gov This prolonged receptor occupancy contributes to its long duration of action. nih.gov

Buprenorphine also binds with high affinity to the kappa-opioid receptor. nih.govnih.gov Its interaction at the KOR is primarily antagonistic, meaning it blocks the receptor, which may contribute to its favorable side-effect profile compared to other opioids that have agonist activity at this receptor. drugbank.comnih.govpainphysicianjournal.com Activation of KOR is associated with dysphoria and other undesirable effects, which buprenorphine's antagonist activity helps to mitigate. nih.gov

In addition to the classical opioid receptors, buprenorphine interacts with the opioid-like receptor 1 (OLR-1), also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor or NOP receptor. nih.govnih.gov Its affinity for the OLR-1 receptor is considerably lower than for the classical opioid receptors. nih.gov Despite the lower affinity, its activity at this receptor is thought to contribute to its unique pharmacological profile, potentially modulating some of its primary opioid effects. nih.govnih.gov Studies indicate buprenorphine acts as a partial agonist at the OLR-1 receptor. nih.gov

Quantitative studies have been crucial in defining buprenorphine's unique receptor pharmacology. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. Buprenorphine's Ki values demonstrate its high affinity for MOR and KOR, with a comparatively lower affinity for DOR and significantly lower affinity for OLR-1. nih.gov

A defining characteristic of buprenorphine's interaction with the mu-opioid receptor is its slow dissociation rate (koff). nih.gov This "slow-dissociation kinetics" means that once bound, the drug separates from the receptor very slowly, contributing to its long duration of action and a "ceiling effect" on its physiological response. nih.govnih.gov

| Compound | Receptor | Ki (nM) - Rat Brain | Reference |

| Buprenorphine | Mu (MOR) | 0.08 ± 0.02 | nih.gov |

| Buprenorphine | Delta (DOR) | 0.42 ± 0.04 | nih.gov |

| Buprenorphine | Kappa (KOR) | 0.11 ± 0.05 | nih.gov |

| Buprenorphine | ORL-1 (NOP) | 285 ± 30 | nih.gov |

This table presents the apparent Ki values, which are a measure of binding affinity. A lower Ki value indicates a stronger binding affinity.

Receptor Agonist and Antagonist Activities

Buprenorphine is described as a partial agonist at the mu-opioid receptor and an antagonist at the kappa- and delta-opioid receptors. drugbank.comnih.gov This mixed agonist-antagonist profile is central to its clinical utility. nih.gov

As a partial agonist at the MOR, buprenorphine activates the receptor but produces a submaximal response compared to full agonists like morphine or heroin. ndafp.orgdrugbank.com This property leads to a "ceiling effect," where increasing the dose beyond a certain point does not proportionally increase its effects. drugbank.com This is a key feature contributing to its relative safety profile compared to full opioid agonists. ndafp.org

Its antagonist activity at the KOR is significant. drugbank.compainphysicianjournal.com By blocking this receptor, buprenorphine may avoid the dysphoria, aversion, and other negative effects associated with KOR activation. nih.gov It also functions as an antagonist at the DOR. nih.gov

At the OLR-1 receptor, buprenorphine has been identified as a partial agonist. nih.gov The functional consequences of this interaction are complex and are thought to modulate its other opioid activities, potentially contributing to the ceiling effect observed in some of its physiological responses. nih.gov

| Receptor | Buprenorphine's Activity | Functional Outcome |

| Mu (MOR) | Partial Agonist | Produces typical opioid effects (e.g., analgesia) but with a ceiling effect. drugbank.com |

| Kappa (KOR) | Antagonist | Blocks the receptor, potentially avoiding dysphoria and other KOR-mediated effects. drugbank.comnih.gov |

| Delta (DOR) | Antagonist | Blocks the receptor; its contribution to the overall clinical effect is still under investigation. nih.gov |

| ORL-1 (NOP) | Partial Agonist | Activates the receptor, which may modulate the effects mediated by classical opioid receptors. nih.govnih.gov |

Partial Agonism and Antagonism at Specific Opioid Receptor Subtypes

Buprenorphine exhibits a complex and unique pharmacological profile at the three classical opioid receptors: mu (μ), kappa (κ), and delta (δ). It is classified as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR). droracle.aipharmacytimes.com

Its interaction with the MOR is characterized by very high binding affinity but low intrinsic activity compared to full agonists like morphine or fentanyl. droracle.aidrugbank.com This partial agonism means that buprenorphine binds tightly to the MOR but activates it to a lesser degree than full agonists. pharmacytimes.com This property contributes to a "ceiling effect" for respiratory depression, making it a safer alternative regarding overdose risk compared to full mu-opioid agonists. droracle.ai Despite being a partial agonist, it can produce analgesia comparable to that of full agonists. droracle.ai

At the KOR and DOR, buprenorphine acts as an antagonist, also with high binding affinity. droracle.aipharmacytimes.com Its antagonism at the kappa receptor is thought to contribute to its beneficial effects in treating opioid use disorder by potentially reducing stress-induced drug-seeking behavior and dysphoria associated with withdrawal. pharmacytimes.com The antagonism at the delta receptor may play a role in reducing the development of analgesic tolerance. droracle.ai Buprenorphine is also noted to have agonist activity at the opioid receptor-like 1 (ORL-1) or nociceptin receptor, which may contribute to its ceiling effect. droracle.ainih.gov

| Receptor Subtype | Activity | Binding Affinity |

|---|---|---|

| Mu (μ) Opioid Receptor | Partial Agonist | Very High |

| Kappa (κ) Opioid Receptor | Antagonist | High |

| Delta (δ) Opioid Receptor | Antagonist | High |

| Opioid Receptor-Like 1 (ORL-1/Nociceptin) | Agonist | Low |

Differential Receptor Affinities and Potencies of Didehydrobuprenorphine Analogues (e.g., 18,19-Dehydrobuprenorphine)

Detailed pharmacological data comparing the receptor affinities and potencies of various didehydrobuprenorphine analogues is limited in publicly accessible scientific literature. The compound 18,19-Dehydrobuprenorphine is recognized primarily as an impurity or analogue of buprenorphine, but comprehensive studies detailing its specific binding profile and functional activity at opioid receptors are not extensively documented. lgcstandards.comlgcstandards.com

However, research into other buprenorphine analogues illustrates the principle of differential receptor affinities. For instance, the analogue BU08028 was developed and found to be a bifunctional partial agonist at both the mu-opioid and nociceptin/orphanin FQ (NOP) receptors. nih.gov In vitro studies showed that BU08028 has similar efficacy at the MOR but significantly higher efficacy at the NOP receptor compared to buprenorphine. nih.gov This demonstrates how structural modifications to the buprenorphine molecule can alter receptor affinity and efficacy, leading to compounds with distinct pharmacological profiles. The development of such analogues is a key strategy in the search for safer and more effective opioid medications. nih.gov

Molecular Mechanisms of Opioid Receptor Activation and Signaling

Opioid receptors, including the mu, delta, and kappa subtypes, are G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov Their activation by a ligand initiates intracellular signaling cascades that are primarily mediated by two main pathways: G protein-mediated signaling and β-arrestin-mediated signaling. nih.gov

G Protein-Mediated Signaling Pathways

Upon agonist binding, opioid receptors couple to inhibitory G proteins of the Gi/o family. frontiersin.orgnih.gov This coupling causes the G protein to release its GDP and bind GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer. Both components are then free to interact with downstream effectors. frontiersin.org

The primary actions of Gi/o protein activation include:

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). nih.gov

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and thereby decreasing the release of neurotransmitters from presynaptic terminals. frontiersin.orgnih.govnih.gov

These G protein-mediated actions are the primary mechanism behind the analgesic effects of opioids. nih.gov

β-Arrestin-Mediated Signaling Pathways

The β-arrestin pathway is classically associated with receptor desensitization and internalization. nih.govmdpi.com Following prolonged agonist activation, GPCR kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation creates a binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). mdpi.com The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor. It also acts as a scaffold protein, facilitating the internalization of the receptor from the cell membrane via clathrin-coated pits. transpopmed.org

While initially viewed as a mechanism for signal termination, it is now understood that β-arrestins can also initiate their own signaling cascades. mdpi.com For opioid receptors, the recruitment of β-arrestin has been linked to the development of adverse effects such as respiratory depression, tolerance, and constipation. nih.govnih.gov

Receptor Biased Agonism and its Implications

The concept of biased agonism, or functional selectivity, describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, which then preferentially activate one intracellular signaling pathway over another. nih.govannualreviews.org An agonist that predominantly activates the G protein pathway while minimally engaging the β-arrestin pathway is termed a "G protein-biased agonist." annualreviews.org

This concept has significant implications for drug development, as it suggests that the therapeutic effects (analgesia) of opioids could be separated from their adverse effects. nih.govannualreviews.org Buprenorphine is a notable example of a G protein-biased ligand. Studies have shown that while it potently activates G proteins, it fails to recruit β-arrestin to a significant extent. mdpi.comtranspopmed.org This strong bias towards G protein signaling is thought to contribute to its favorable safety profile, particularly its ceiling effect on respiratory depression. mdpi.commdpi.com

Other compounds, such as oliceridine (B1139222) (TRV130), have been specifically designed as G protein-biased agonists. nih.gov While oliceridine shows a preference for the G protein pathway over β-arrestin recruitment compared to morphine, buprenorphine demonstrates an even more profound bias, showing almost no β-arrestin activation. mdpi.comresearchgate.net

| Compound | G Protein Activation | β-Arrestin Recruitment | Resulting Bias |

|---|---|---|---|

| Morphine | Full Agonist | Partial/Full Agonist | Unbiased/Slightly β-Arrestin Biased |

| Fentanyl | Full Agonist | Full Agonist | β-Arrestin Biased |

| Buprenorphine | Partial Agonist | Very Weak/No Recruitment | Strongly G Protein Biased |

| Oliceridine (TRV130) | Partial Agonist | Very Weak Partial Agonist | G Protein Biased |

Localization and Expression of Opioid Receptors in Non-Clinical Models

The distribution of opioid receptors throughout the central and peripheral nervous systems determines the physiological effects of opioid ligands. Studies in non-clinical models, primarily rodents, have extensively mapped their expression.

Mu-Opioid Receptors (MORs): MORs are widely expressed in brain regions associated with pain processing, reward, and autonomic control. nih.gov High densities are found in the dorsal horn of the spinal cord (laminae I and II), periaqueductal gray (PAG), thalamus, nucleus accumbens, amygdala, and cerebral cortex. nih.govresearchgate.net They are located on both presynaptic and postsynaptic membranes of neurons, as well as on non-neuronal cells like astrocytes. researchgate.netnih.gov In the spinal cord, MORs are found on the terminals of primary afferent nociceptors and on dorsal horn neurons. nih.govnih.gov

Kappa-Opioid Receptors (KORs): KORs are also widely distributed but have a distinct pattern compared to MORs. wikipedia.org High levels of KOR mRNA and binding sites are found in the deeper layers of the cerebral cortex, nucleus accumbens, claustrum, amygdala, substantia nigra, and ventral tegmental area (VTA). nih.govnih.gov They are also present in the hypothalamus and various brainstem nuclei, including the locus coeruleus and raphe nuclei, as well as the spinal cord. wikipedia.orgnih.gov This distribution aligns with their role in analgesia, dysphoria, stress, and neuroendocrine function. wikipedia.org

Delta-Opioid Receptors (DORs): In rodents, DORs are broadly expressed in the brain, including the cerebral cortex, nucleus accumbens, and amygdala. frontiersin.org In the spinal cord, DOR expression is predominant in the superficial laminae I and II of the dorsal horn. frontiersin.orgpnas.org DORs are found on the presynaptic terminals of primary afferent neurons, including myelinated mechanoreceptors, as well as on the cell bodies of spinal interneurons. nih.govpnas.org This localization supports their role in modulating both pain and touch sensation at the spinal level. nih.gov While there is evidence for the co-expression of MOR and DOR in some neurons, other studies suggest they are largely segregated in distinct neuronal populations within pain circuits. nih.govpnas.org

Opioid Receptor Distribution in Neural Tissues (e.g., Dorsal Root Ganglia)

While the distribution of opioid receptors, such as mu and delta receptors, has been identified in neural tissues like the dorsal root ganglia (DRG), there is no specific research detailing the interaction of 15,16-Didehydrobuprenorphine with these receptors in such tissues. Studies on DRG neurons have been crucial in understanding the peripheral analgesic effects of opioids. These neurons are known to express opioid receptors, which, when activated, can modulate pain signals. However, without direct pharmacological studies on this compound, its potential influence on these peripheral opioid receptors is unknown.

Opioid Receptor Expression in Glial-Restricted Precursors

Similarly, the investigation of opioid receptor expression in glial-restricted precursors (GRPs) is an active area of research, aiming to understand the role of opioids in glial cell development and function. Glial cells are increasingly recognized for their role in pain modulation and opioid effects. While the expression of opioid receptors on various glial cell types has been reported, there is no available data concerning the specific interaction or effects of this compound on GRPs or mature glial cells.

Due to the lack of available scientific literature and research data, a comprehensive article focusing solely on the pharmacological investigations of this compound, as outlined in the initial request, cannot be generated at this time. Further research is required to determine the pharmacological profile of this compound and its potential clinical significance.

In Vitro Metabolic Pathways of Buprenorphine and Its Precursors

Cytochrome P450 (CYP) Isoform Involvement in Buprenorphine Biotransformation

The initial and most significant phase of buprenorphine metabolism is mediated by the cytochrome P450 superfamily of enzymes. These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics, including buprenorphine.

N-Dealkylation to Norbuprenorphine (B1208861)

The principal metabolic pathway for buprenorphine is N-dealkylation at the cyclopropylmethyl side chain, which results in the formation of its primary active metabolite, norbuprenorphine. nih.govmdpi.com In vitro studies have consistently demonstrated that this reaction is primarily catalyzed by the CYP3A4 isoform. researchgate.netscite.airesearchgate.netnih.govresearchgate.net Evidence from studies using human liver microsomes and recombinant human CYP enzymes indicates that while CYP3A4 is the major contributor, other isoforms also play a role. nih.gov Specifically, CYP2C8 has been identified as a secondary enzyme involved in this biotransformation. nih.govresearchgate.net The N-dealkylation activities in various human liver microsomal preparations show a strong correlation with metabolic reactions specific to CYP3A. researchgate.net

Glucuronidation of Buprenorphine and Norbuprenorphine

Following the initial oxidative metabolism by CYP enzymes, both buprenorphine and its primary metabolite, norbuprenorphine, undergo phase II metabolism, primarily through glucuronidation. nih.govmdpi.com This process involves the conjugation of the parent drug or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion. researchgate.net In vitro studies using cDNA-expressed uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs) and human liver microsomes have identified the specific UGT isoforms responsible for this conjugation. The glucuronidation of buprenorphine is mainly catalyzed by UGT1A1 and UGT2B7, while the glucuronidation of norbuprenorphine is primarily mediated by UGT1A1 and UGT1A3. nih.govresearchgate.netnih.govnih.govnih.gov

Enzymatic Reaction Kinetics and Characterization

The characterization of the enzymatic reaction kinetics provides crucial insights into the efficiency and capacity of the metabolic pathways of buprenorphine.

Determination of Kinetic Parameters for Metabolite Formation

In vitro studies have determined the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the formation of buprenorphine's primary metabolite, norbuprenorphine. These parameters vary depending on the enzyme source (human liver microsomes vs. recombinant enzymes). For the N-dealkylation of buprenorphine in human liver microsomes, apparent Km values have been reported in the range of 39.3 to 89 µM. researchgate.netresearchgate.net One study utilizing recombinant CYP3A4 reported an apparent Km value of 23.7 µM, which is similar to that observed in human liver microsomes. researchgate.net Another study found a Km of 36 µM and a Vmax of 0.19 nmol/min/mg protein for buprenorphine metabolism by CYP3A4. almacgroup.com

Interactive Data Table: Kinetic Parameters for Norbuprenorphine Formation

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | 39.3 ± 9.2 | Not Reported | researchgate.net |

| Human Liver Microsomes | 89 ± 45 | 3.46 ± 0.43 | researchgate.net |

| Recombinant CYP3A4 | 23.7 | Not Reported | researchgate.net |

| Recombinant CYP3A4 | 36 | 0.19 | almacgroup.com |

Note: The data in this table is compiled from multiple sources and reflects the variability observed in in vitro studies.

Evaluation of Individual CYP Isoform Contributions

Interactive Data Table: Contribution of CYP Isoforms to Norbuprenorphine Formation

| CYP Isoform | Contribution (%) | Method of Determination | Reference |

| CYP3A4 | ~65% | Chemical Inhibition | nih.gov |

| CYP2C8 | ~30% | Chemical Inhibition | nih.gov |

| Other (e.g., CYP3A5, CYP3A7) | Minor | Recombinant Enzymes | nih.gov |

Note: The percentages are approximate and based on in vitro chemical inhibition experiments.

In Vitro Experimental Models for Metabolic Studies

The study of buprenorphine's metabolism in a laboratory setting relies on various established models that simulate the enzymatic processes occurring in the human liver. These models are crucial for identifying metabolic pathways and the enzymes responsible for them.

Application of Human Liver Microsomes (HLM) and S9 Fractions

Human liver microsomes (HLM) are vesicles derived from the endoplasmic reticulum of human liver cells and are a primary tool for in vitro drug metabolism studies. They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are central to the metabolism of many drugs, including buprenorphine.

Research utilizing HLM has successfully identified the primary metabolic pathways of buprenorphine. The main pathway is N-dealkylation, which leads to the formation of the active metabolite norbuprenorphine. nih.govresearchgate.net Additionally, hydroxylation is another significant pathway, resulting in hydroxylated metabolites of both buprenorphine and norbuprenorphine. nih.govnih.govresearchgate.netresearchgate.net Studies with HLM have shown the formation of two hydroxylated buprenorphine metabolites (M1 and M2) and three hydroxylated norbuprenorphine metabolites (M3, M4, and M5). nih.govresearchgate.net The hydroxylation can occur at the tert-butyl group or on the ring moieties of the molecule. nih.govresearchgate.net

The S9 fraction, which contains both microsomal and cytosolic enzymes, is also used in metabolic studies, although HLM is more common for studying phase I metabolism mediated by CYP450 enzymes.

Utilization of cDNA-Expressed Recombinant CYP450 Systems

To pinpoint the specific CYP450 enzymes involved in buprenorphine metabolism, researchers employ cDNA-expressed recombinant CYP450 systems. These systems allow for the study of individual enzymes in isolation.

Through this approach, it has been determined that CYP3A4 is the major enzyme responsible for the N-dealkylation of buprenorphine to norbuprenorphine, accounting for approximately 65% of this conversion. nih.govresearchgate.netnih.govnih.govlatrinawaldenexamsolutions.com CYP2C8 also plays a significant role, contributing to about 30% of norbuprenorphine formation. nih.govresearchgate.net Other enzymes, such as CYP3A5 and CYP3A7, have also been shown to produce norbuprenorphine. nih.govnih.gov The formation of hydroxylated buprenorphine metabolites has been attributed primarily to the CYP3A subfamily. nih.govresearchgate.net

CYP450 Enzymes Involved in Buprenorphine Metabolism

| Metabolic Pathway | Primary Metabolite | Major CYP450 Enzymes Involved | Minor CYP450 Enzymes Involved |

|---|---|---|---|

| N-dealkylation | Norbuprenorphine | CYP3A4 nih.govresearchgate.netnih.govnih.govlatrinawaldenexamsolutions.com | CYP2C8, CYP3A5, CYP3A7 nih.govnih.govresearchgate.net |

| Hydroxylation | Hydroxy-buprenorphine | CYP3A subfamily nih.govresearchgate.net | - |

Investigation of Metabolic Inhibition and Induction

Understanding the potential for inhibition or induction of the enzymes that metabolize buprenorphine is critical for predicting drug-drug interactions.

Time-Dependent Inhibition and Mechanistic Characterization

Time-dependent inhibition (TDI) of CYP450 enzymes, also known as mechanism-based inhibition, is a key area of investigation. This occurs when a drug is converted by a CYP450 enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme.

Studies have shown that certain drugs can act as mechanism-based inactivators of buprenorphine metabolism. For instance, the benzodiazepine (B76468) midazolam has been identified as a moderate mechanism-based inactivator of buprenorphine N-dealkylation. nih.gov This time- and concentration-dependent inhibition follows pseudo-first-order kinetics. nih.gov The inhibitory potency of some drugs, such as midazolam and zolpidem, is increased with preincubation, which is indicative of a metabolically activated component in the inhibition. nih.gov

Kinetic Parameters of Buprenorphine Metabolism Inhibition

| Inhibitor | Inhibited Pathway | Inhibition Type | KI (µM) | kinact (min-1) | Reference |

|---|---|---|---|---|---|

| Midazolam | Norbuprenorphine formation | Time-dependent | 10.5 | 0.045 | nih.gov |

| Buprenorphine | CYP2D6 activity | Competitive | 1.8 - 10 | - | researchgate.net |

| Buprenorphine | CYP3A4 activity | Competitive | 19 - 40 | - | researchgate.net |

Role of Inhibitory Metabolites

Not only can other drugs inhibit the metabolism of buprenorphine, but buprenorphine and its own metabolites can also act as inhibitors of CYP450 enzymes. Buprenorphine itself has been shown to be a potent competitive inhibitor of CYP2D6 and CYP3A4. researchgate.net Its major metabolite, norbuprenorphine, demonstrates a lower inhibitory potency for these enzymes. researchgate.net The potential for such interactions suggests that at therapeutic concentrations, clinically significant drug interactions with other drugs metabolized by these major hepatic P450s are not highly predicted, though the possibility exists. researchgate.net

Analytical Methodologies for Research Applications of 15,16 Didehydrobuprenorphine and Its Analogues

Chromatographic Separation Techniques

The analysis of 15,16-Didehydrobuprenorphine and its analogues in research applications relies heavily on chromatographic techniques to achieve the necessary separation from complex matrices and other related compounds. Given the structural similarities to buprenorphine, methods developed for the parent compound are often adapted for this compound.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly in reversed-phase mode, is the cornerstone for the analysis of buprenorphine-related compounds. The development of robust LC methods is critical for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its analogues. A typical HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve the desired separation. For instance, a gradient elution is often employed to ensure adequate separation of the analyte from potential impurities and metabolites. A stability-indicating HPLC method developed for buprenorphine in a transdermal patch utilized a C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer, demonstrating linearity in the range of 30-70 μg/mL. jfda-online.com Such a method could be adapted for this compound, with expected variations in retention time due to the difference in polarity.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). A rapid UHPLC-MS/MS method for the analysis of buprenorphine and its metabolites in urine samples involved a simple "dilute-and-shoot" approach, highlighting the speed and efficiency of this technique. nih.gov For the analysis of 16 opioids and their derivatives, a fast UHPLC method achieved a run time of 5.10 minutes using a Waters Acquity HSS T3 column. nih.gov Given its efficiency, UHPLC is a preferred method for high-throughput research applications involving this compound.

The choice of column chemistry is a critical parameter in LC method development. Reversed-phase columns, particularly those with C18 (octadecyl) or C8 (octyl) stationary phases, are the most common choices for the analysis of buprenorphine and its analogues. C18 columns provide a higher degree of hydrophobicity and are well-suited for the retention and separation of these relatively nonpolar compounds. The selection between C18 and C8 often depends on the specific separation requirements, with C8 offering slightly less retention and potentially different selectivity. The development of a stability-indicating HPLC method for buprenorphine, for example, successfully employed a C18 column to separate the active pharmaceutical ingredient from its degradation products. jfda-online.com

| Parameter | HPLC Method for Buprenorphine Analogues | UHPLC Method for Buprenorphine Analogues |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B over 15 min | 10-90% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Injection Volume | 10 µL | 2 µL |

| Detection | UV at 288 nm or Mass Spectrometry | Mass Spectrometry |

Gas Chromatography (GC) Applications

While less common than LC for the analysis of buprenorphine and its analogues due to their low volatility and thermal lability, Gas Chromatography (GC) can be employed, typically after a derivatization step. Derivatization, often involving silylation or acylation, is necessary to increase the volatility and thermal stability of the analytes. A sensitive and specific capillary GC-MS method has been developed for the simultaneous determination of buprenorphine and norbuprenorphine (B1208861) in human plasma, with a limit of quantitation of 0.05 and 0.10 ng/ml, respectively. nih.gov This method involves a clean-up procedure followed by derivatization with pentafluoropropionic anhydride (B1165640). nih.gov Two-dimensional GC-MS has also been utilized for the quantification of buprenorphine in post-mortem blood, demonstrating increased sensitivity compared to conventional GC-MS. imperial.ac.uk

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the detection and quantification of this compound and its analogues, offering unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides definitive identification and accurate measurement of the analyte of interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of buprenorphine and its metabolites in various biological matrices. researchgate.net This preference is due to its high selectivity and sensitivity, which allows for the detection of low concentrations of the analytes. researchgate.net In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and specific fragment ions are monitored, a process known as multiple reaction monitoring (MRM), which enhances the specificity of the analysis. A new method using ultra-fast liquid chromatography and tandem mass spectrometry (UFLC–MS/MS) was developed for the simultaneous determination of buprenorphine and its metabolites in plasma and urine. nih.gov

The expected protonated molecule [M+H]⁺ for this compound would have a mass-to-charge ratio (m/z) of 466.28, which is 2 units less than that of buprenorphine (m/z 468.29). This difference is a key parameter for the specific detection of this compound using MS. The fragmentation pattern in MS/MS would also be expected to differ slightly from that of buprenorphine, providing further structural confirmation.

| Parameter | LC-MS/MS Method for Buprenorphine Analogues |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Buprenorphine | 468.3 |

| Product Ions (m/z) for Buprenorphine | 468.3 → 396.2, 468.3 → 414.2 nih.gov |

| Expected Precursor Ion (m/z) for this compound | 466.3 |

| Collision Energy | Analyte-dependent, typically optimized for each transition |

| Capillary Voltage | 3-5 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-500 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preferred and most powerful technique for the determination of buprenorphine and its related compounds, including by extension this compound. nih.govresearchgate.net Its high selectivity and sensitivity allow for the accurate quantification of these analytes even at very low concentrations in complex biological matrices such as plasma, urine, and whole blood. nih.govsemanticscholar.orgresearchgate.net

LC-MS/MS methods typically utilize reversed-phase columns, such as C18 or C8, for chromatographic separation. nih.gov The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile or methanol. nih.govnih.govkinampark.com This approach ensures efficient separation of the target analytes from endogenous matrix components.

The mass spectrometer, usually a triple quadrupole, is operated in the multiple-reaction-monitoring (MRM) positive ion mode for quantification. nih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte, which provides a high degree of specificity and reduces background noise. The use of stable isotope-labeled internal standards is a common practice to compensate for variability during sample preparation and ionization, ensuring high accuracy and precision. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers further advantages, including shorter analysis times and improved separation efficiency. nih.govmdpi.com For instance, a UHPLC-MS/MS method was developed for the analysis of 16 opioids, including buprenorphine, achieving a fast analysis time of 5.10 minutes. nih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Buprenorphine and Norbuprenorphine

| Analyte | Matrix | Linearity Range | LLOQ/LOD | Reference |

|---|---|---|---|---|

| Buprenorphine | Human Plasma | 25.0–10,000 pg/mL | - | nih.gov |

| Norbuprenorphine | Human Plasma | 20.0–8,000 pg/mL | - | nih.gov |

| Buprenorphine | Human Plasma | 0.10–20.0 ng/mL | 0.05 ng/mL (LOQ) | nih.gov |

| Norbuprenorphine | Human Plasma | 0.10–20.0 ng/mL | 0.10 ng/mL (LOQ) | nih.gov |

| Buprenorphine | Whole Blood | 0.2–5 ng/g | - | researchgate.net |

| Norbuprenorphine | Whole Blood | 0.5–5 ng/g | - | researchgate.net |

| Buprenorphine | Rabbit Plasma | 0.25–2,000 µg/L | 0.25 µg/L (LOQ) | mdpi.com |

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is the most commonly employed ionization source for the analysis of buprenorphine analogues by LC-MS. nih.govthermofisher.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like buprenorphine and its derivatives, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation.

In the context of LC-MS/MS analysis, the analytes eluted from the chromatography column enter the ESI source, where they are converted into gas-phase ions. nih.gov This process is highly efficient and is a key factor in the high sensitivity achieved by these methods. The analytes are typically detected as protonated molecules [M+H]+ in the positive ion mode. capes.gov.br

Desorption electrospray ionization (DESI) is an ambient ionization technique that has been explored for high-throughput synthesis and bioassays of opioid analogues. nih.gov This method allows for rapid screening by performing reactions in microdroplets generated by the DESI spray, followed by immediate mass spectrometric analysis. nih.gov

Complementary Detection Methods

While LC-MS/MS is the gold standard, other detection methods can be coupled with liquid chromatography for the analysis of buprenorphine analogues, particularly in scenarios where mass spectrometry is not available or required. nih.gov

High-performance liquid chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PAD) detection can be used for the determination of buprenorphine and its analogues. nih.govresearchgate.net These methods are generally less sensitive and selective than mass spectrometry but can be suitable for the analysis of pharmaceutical dosage forms or when analyte concentrations are high. lupinepublishers.comnih.gov

A UHPLC method equipped with a PDA and a UV detector was used for monitoring buprenorphine in biological fluids, achieving a limit of detection of 0.15 µg/L. nih.govmdpi.com Another HPLC method for the simultaneous analysis of buprenorphine and naloxone (B1662785) in a sublingual film utilized UV detection at 280 nm. sielc.com

Fluorescence (FL) and Electrochemical (EC) detectors offer higher sensitivity and selectivity compared to UV detection for certain compounds. nih.gov An HPLC method with fluorescence detection has been applied to pharmacokinetic studies of buprenorphine. nih.gov

Electrochemical detection has also been successfully employed for the simultaneous determination of buprenorphine and its major metabolite, N-desalkylbuprenorphine, in urine. nih.gov This method demonstrated good sensitivity, with detection limits around 100 pg/ml for the metabolite and 250 pg/ml for buprenorphine. nih.gov

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical step to remove matrix interferences and concentrate the target analytes before instrumental analysis, especially when dealing with complex biological matrices like blood, plasma, or urine. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of buprenorphine and its analogues from biological fluids. biotage.co.jpnih.govnih.gov SPE offers several advantages, including high recovery, efficient removal of interfering substances, and the ability to handle small sample volumes. biotage.co.jp

Various types of SPE sorbents can be used, with cation exchange mechanisms being particularly effective for extracting basic compounds like buprenorphine. biotage.co.jp For instance, the EVOLUTE® EXPRESS CX solid phase extraction sorbent has been shown to effectively extract buprenorphine and norbuprenorphine from urine, oral fluid, and whole blood with good analyte recovery and minimal matrix effects. biotage.co.jp

Dispersive solid-phase extraction (dSPE) using novel materials like metal-organic frameworks has also been explored. nih.gov One study utilized a zeolitic imidazole (B134444) framework-67 for the dSPE of buprenorphine from biological fluids, reporting high extraction recoveries in the range of 95% to 111%. nih.gov

Table 2: Recovery Data for Buprenorphine using Different Extraction Methods

| Method | Matrix | Analyte | Recovery (%) | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction | Human Plasma | Buprenorphine | 81.8–88.8 | nih.gov |

| Solid-Phase Extraction | Human Plasma | Norbuprenorphine | 77.0–84.6 | nih.gov |

| Dispersive SPE | Biological Fluids | Buprenorphine | 95–111 | nih.gov |

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) represent a sophisticated approach for the selective extraction of analytes from intricate samples. researchgate.net These synthetic polymers are engineered to have cavities that are complementary in shape, size, and functionality to a specific target molecule, in this case, potentially this compound. researchgate.net This "molecular recognition" capability makes MIPs an invaluable tool for solid-phase extraction (SPE), a technique used to isolate and concentrate analytes from a solution. researchgate.net

The process of creating MIPs involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule (the analyte of interest or a close structural analogue). nih.gov Once the polymer is formed, the template is removed, leaving behind specific recognition sites. nih.gov For this compound, a non-covalent imprinting approach would likely be employed, utilizing hydrogen bonding and van der Waals forces between the template and the functional monomers.

The selection of functional monomers is critical for achieving high selectivity. For a molecule like this compound, which possesses hydroxyl, ether, and amine functionalities, monomers such as methacrylic acid or trifluoromethyl acrylic acid could be employed to interact with these groups. The choice of porogen, the solvent used during polymerization, also influences the morphology and binding characteristics of the final polymer.

The application of MIPs for the selective extraction of this compound from biological matrices like plasma or urine would involve passing the sample through a cartridge packed with the MIP particles. The target molecule would selectively bind to the imprinted sites, while interfering substances would pass through. Subsequently, a washing step would remove any non-specifically bound compounds, and finally, a selective solvent would be used to elute the purified this compound for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

| Parameter | Description | Potential Application for this compound |

| Template | The molecule used to create the specific binding sites in the polymer. | This compound or a close structural analogue. |

| Functional Monomer | Interacts with the functional groups of the template molecule. | Methacrylic acid, trifluoromethyl acrylic acid. |

| Cross-linker | Forms the polymeric matrix. | Ethylene (B1197577) glycol dimethacrylate (EGDMA). |

| Porogen | Solvent used during polymerization, influences polymer morphology. | Dichloromethane, chloroform. |

| Application | Selective solid-phase extraction (SPE). | Extraction from biological fluids for research analysis. |

Development of Radioligand Assays

Radioligand assays are a cornerstone of pharmacological research, enabling the quantification of receptor binding characteristics. The development of such assays for this compound is essential for characterizing its interactions with opioid and other receptors. These assays typically involve the use of a radiolabeled form of the ligand (e.g., tritiated, [³H]) to monitor its binding to receptor preparations.

Autoradiography allows for the visualization of the distribution of radioligand binding sites within tissue sections. nih.gov This technique provides valuable spatial information about where a compound like this compound binds in the brain or other tissues. nih.gov

The methodology involves incubating thin tissue slices with a radiolabeled form of this compound. After incubation and washing to remove unbound radioligand, the tissue sections are apposed to a photographic emulsion or a phosphor imaging screen. The radioactive decay from the bound ligand exposes the film or screen, creating a visual map of the binding sites. nih.gov

By using different radiolabeled ligands that are selective for various opioid receptor subtypes (μ, δ, κ), autoradiography can be employed to determine the receptor binding profile of this compound. For example, displacement studies can be performed where tissue sections are incubated with a known radioligand in the presence of increasing concentrations of unlabeled this compound. The reduction in the radioligand signal will indicate the brain regions where this compound competes for binding. nih.gov

Saturation and competition binding assays are quantitative methods used to determine the affinity (Kd) and density (Bmax) of receptors for a particular ligand. nih.gov These assays are typically performed using cell membrane preparations that contain the receptors of interest.

Saturation Binding Assays: In a saturation binding experiment, increasing concentrations of a radiolabeled form of this compound would be incubated with the receptor preparation until equilibrium is reached. nih.gov The amount of bound radioligand is then measured. The experiment is performed in two sets of tubes: one to measure total binding and another, containing a high concentration of an unlabeled competitor, to measure non-specific binding. plos.org Specific binding is calculated by subtracting the non-specific binding from the total binding. plos.org The resulting data can be plotted to determine the Kd (the concentration of ligand at which 50% of the receptors are occupied) and the Bmax (the total concentration of receptor binding sites). nih.govplos.org

Competition Binding Assays: Competition binding assays are used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a known radioligand. figshare.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound. figshare.com As the concentration of this compound increases, it will displace the radioligand from the receptors, leading to a decrease in the measured radioactivity.

The data from a competition binding assay are used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. plos.org The Ki value represents the affinity of the competitor for the receptor.

| Assay Type | Purpose | Key Parameters Determined | Experimental Setup |

| Saturation Binding | To determine the affinity (Kd) and density (Bmax) of a radioligand for its receptor. nih.gov | Kd, Bmax | Increasing concentrations of radiolabeled this compound incubated with receptor preparation. plos.org |

| Competition Binding | To determine the affinity (Ki) of an unlabeled compound for a receptor. figshare.com | IC50, Ki | Fixed concentration of a known radioligand incubated with receptor preparation in the presence of increasing concentrations of unlabeled this compound. plos.orgfigshare.com |

These analytical methodologies are fundamental for the preclinical evaluation of this compound, providing crucial data on its selective extraction from biological samples and its receptor binding pharmacology.

Future Research Directions and Translational Perspectives in Morphinan Chemistry

Exploration of Novel Synthetic Routes to Advanced Morphinan (B1239233) Structures

The unsaturated bond in 15,16-Didehydrobuprenorphine presents a unique chemical handle for the exploration of novel synthetic pathways to advanced morphinan structures. The investigation of 6,14-ethenomorphinans, derived from Diels-Alder reactions with morphinan-6,8-dienes, has been a particularly fruitful area of research for over eight decades. This foundational work provides a strong basis for exploring similar cycloaddition reactions using the 15,16-didehydro moiety as the dienophile or as part of a more complex diene system. Such approaches could lead to the creation of novel, doubly bridged morphinan derivatives with constrained conformations, offering new possibilities for probing receptor-ligand interactions.

Furthermore, the 15,16-double bond is an ideal site for various chemical transformations. For instance, hydrogenation of this compound is a known method for producing radiolabeled buprenorphine for research purposes. nih.gov Beyond simple reduction, this functional group can be targeted for reactions such as epoxidation, dihydroxylation, or Heck and Suzuki-Miyaura cross-coupling reactions, which are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov These late-stage functionalization techniques could generate a library of novel analogues from a common intermediate, accelerating the discovery of compounds with unique pharmacological profiles. The development of concise, efficient, and scalable synthetic routes is crucial for translating these complex molecules from laboratory curiosities to potential therapeutic agents. rsc.orgplos.org

Development of Highly Specific and Sensitive Analytical Platforms for Research

The high potency of morphinan derivatives like this compound necessitates the development of highly specific and sensitive analytical platforms for their detection and quantification in research settings. Due to the low concentrations expected in biological samples, traditional toxicological screening methods are often insufficient. researchgate.netnih.gov Consequently, advanced analytical techniques are required for both preclinical research and potential forensic applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of buprenorphine and its metabolites due to its high selectivity and sensitivity. nih.gov The development of methods for this compound would likely follow this approach. High-resolution mass spectrometry (HRMS) is also increasingly vital, particularly for distinguishing between isomers and identifying novel, uncharacterized analogues and their metabolites. researchgate.net The challenge lies in developing robust extraction procedures to isolate the target analyte from complex biological matrices, such as plasma, urine, or tissue homogenates, while ensuring high recovery and minimal matrix effects. nih.govbccsu.ca The creation of a personal compound database and library (PCDL) specifically including this compound and its predicted metabolites would be essential for targeted screening and untargeted data mining in research studies. nih.gov

| Analytical Technique | Application in Didehydro-Opioid Research | Key Advantages |

| LC-MS/MS | Quantification in biological matrices (plasma, urine) | High selectivity and sensitivity for low concentrations. nih.gov |

| HRMS | Identification of unknown metabolites and structural isomers. researchgate.net | High mass accuracy, enabling differentiation of closely related compounds. |

| GC-MS | Alternative method for screening and quantification. | Established technique with extensive libraries. fda.gov |

| Immunoassays | Preliminary screening (potential for cross-reactivity). | Rapid, high-throughput screening. nih.gov |

In Vitro Pharmacological Profiling of Emerging Didehydro-Opioid Analogues

The in vitro pharmacological profile of this compound is not extensively documented in publicly available literature. However, its pharmacology can be inferred from its parent compound, buprenorphine, and closely related didehydro-analogues. Buprenorphine itself has a complex and unique pharmacology, acting as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). researchgate.net It also shows binding affinity for the delta-opioid receptor (DOR) and the nociceptin (B549756)/orphanin FQ peptide receptor (NOP). researchgate.netresearchgate.net This profile contributes to its clinical utility and safety characteristics. fda.gov

Research on a structurally similar compound, 18,19-Dehydrobuprenorphine, provides valuable insight into how unsaturation in the morphinan core can affect pharmacology. mdpi.com In opioid receptor binding studies, 18,19-Dehydrobuprenorphine displayed very high affinity for μ receptors, with lower affinity for κ and δ receptors. mdpi.com In vivo, it was found to be a full agonist and was significantly more potent than both morphine and the parent compound, buprenorphine. mdpi.com This suggests that the introduction of a double bond in the C-ring can enhance agonist activity and potency. Therefore, it is plausible that this compound could also exhibit high affinity for the MOR and potentially altered efficacy compared to buprenorphine. Comprehensive in vitro profiling using radioligand binding assays and functional assays (such as [³⁵S]GTPγS binding) across all opioid receptor subtypes is necessary to fully characterize its unique pharmacological signature. researchgate.net

| Compound/Analogue | Receptor Binding Profile | Functional Activity (Inferred) |

| Buprenorphine | High affinity for MOR, KOR, NOP; lower for DOR. researchgate.netresearchgate.net | Partial agonist at MOR; Antagonist at KOR. researchgate.net |

| 18,19-Dehydrobuprenorphine | Very high affinity for MOR; lower for KOR and DOR. mdpi.com | Full agonist; >2.5x more potent than buprenorphine in vivo. mdpi.com |

| This compound | Undetermined | Hypothesized to have high MOR affinity and potent agonist activity. |

Elucidation of Complex Metabolic Pathways in Various Biological Systems

The metabolic fate of this compound in biological systems is a critical area for future investigation. The metabolism of the parent compound, buprenorphine, is well-characterized and serves as a predictive model. Buprenorphine is primarily metabolized in the liver via two main pathways: Phase I N-dealkylation and Phase II glucuronidation. mdpi.comnih.gov The cytochrome P450 enzyme CYP3A4 is the major enzyme responsible for N-dealkylation, which converts buprenorphine into its active metabolite, norbuprenorphine (B1208861). nih.gov Both the parent drug and its N-dealkylated metabolite then undergo glucuronidation to form more water-soluble conjugates that can be readily excreted.

The presence of the 15,16-double bond in this compound introduces the potential for novel metabolic pathways not seen with buprenorphine. This unsaturated site could be susceptible to various metabolic reactions, including:

Epoxidation: The double bond could be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide could then be hydrolyzed by epoxide hydrolase to a dihydrodiol.

Hydroxylation: Allylic hydroxylation could occur at positions adjacent to the double bond.

Reduction: The double bond could be reduced back to a saturated bond, effectively converting the compound to buprenorphine.

Elucidating these potential pathways requires in vitro studies using human liver microsomes and recombinant CYP enzymes, followed by metabolite identification using HRMS. nih.gov Understanding the full metabolic profile is essential for interpreting pharmacological and toxicological data.

| Metabolic Pathway | Mediating Enzymes (Predicted) | Potential Metabolites |

| N-Dealkylation | CYP3A4, CYP2C8 nih.gov | 15,16-Didehydronorbuprenorphine |

| Glucuronidation | UGTs | Glucuronide conjugates of parent drug and metabolites. |

| Epoxidation | CYP Enzymes | 15,16-Epoxy-buprenorphine |

| Hydrolysis | Epoxide Hydrolase | 15,16-Dihydrodiol-buprenorphine |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment of 15,16-Didehydrobuprenorphine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. For NMR, focus on analyzing the 15,16-didehydro moiety and verifying substitution patterns using - and -NMR data. HPLC methods should employ C18 reverse-phase columns with mobile phases optimized for polar derivatives (e.g., acetonitrile/water gradients). Calibration standards, such as Buprenorphine HCl (1.0 mg/mL in methanol), can ensure accuracy . Detailed protocols must specify column dimensions, flow rates, and detection wavelengths (e.g., 220 nm for UV detection) to enable reproducibility .

Q. How should synthesis protocols for this compound be documented to meet reproducibility standards?

- Methodological Answer : Include step-by-step reaction conditions (temperature, solvent systems, catalysts), purification methods (e.g., recrystallization solvents), and characterization data (melting points, values). For novel intermediates, provide full spectroscopic validation (IR, MS, NMR). Cross-reference known analogs (e.g., drospirenone derivatives with similar dimethylene structures) to justify synthetic pathways .

Q. What are the critical parameters for validating this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months. Use HPLC to monitor degradation products, particularly oxidation at the didehydro site. Compare results to structurally related compounds like Buprenorphine-3-D-glucuronide, noting differences in hydrolytic susceptibility .

Advanced Research Questions

Q. What experimental design considerations are essential for dose-response studies of this compound in preclinical models?

- Methodological Answer : Use a factorial design with at least four dose levels (e.g., 0.1–10 mg/kg) and control groups (vehicle and positive controls like Buprenorphine HCl). Ensure sample sizes are statistically powered (n ≥ 8/group) to detect ≥30% effect size. Employ blinded assessments for behavioral endpoints (e.g., analgesia in tail-flick tests). Predefine criteria for outlier exclusion to minimize bias .

Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy data for this compound?

- Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations (measured via LC-MS/MS) with target engagement (e.g., μ-opioid receptor binding assays). Assess metabolite activity, as 15,16-didehydro derivatives may undergo hepatic conversion to active forms. Cross-validate findings using knock-out animal models to isolate receptor-specific effects .

Q. What strategies optimize the detection of this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma. Quantify via tandem mass spectrometry (MS/MS) with deuterated internal standards (e.g., Buprenorphine-D4.HCl). Validate matrix effects by spiking analyte-free plasma with known concentrations (0.5–50 ng/mL) and assessing recovery rates (±15%) .

Q. How can computational modeling predict the metabolic pathways of this compound compared to its parent compound?

- Methodological Answer : Apply in silico tools like ADMET Predictor™ to simulate Phase I/II metabolism. Compare results with experimental microsomal incubation data (human liver microsomes + NADPH). Prioritize cytochrome P450 isoforms (e.g., CYP3A4) for inhibition/induction assays, given their role in Buprenorphine metabolism .

Methodological Resources

- Data Contradiction Analysis : Use systematic reviews to compare findings across studies. For example, conflicting solubility data may arise from pH-dependent ionization; re-test under standardized conditions (e.g., phosphate buffer pH 7.4) .

- Literature Review : Employ semantic search systems (e.g., hybrid query templates) to identify studies on analogs (e.g., "Suboxone" or "bupe") and filter by dosage thresholds (e.g., ">4mg/day") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.